![molecular formula C19H12ClF2N5OS B3407895 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-difluorophenyl)acetamide CAS No. 852373-20-7](/img/structure/B3407895.png)
2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-difluorophenyl)acetamide
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring, a chlorophenyl group, a thioether linkage, and a difluorophenyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazolo[4,3-b]pyridazine ring, which is a fused ring system containing nitrogen atoms. The chlorophenyl and difluorophenyl groups are aromatic rings with halogen substituents, which could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole ring and the halogen substituents. The triazole ring is a heterocycle that can participate in various reactions, while the halogens can be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogens could increase its molecular weight and possibly its lipophilicity .Scientific Research Applications
Anticancer Agents
1,2,4-triazole derivatives have been reported to exhibit promising anticancer activities . They can inhibit the growth of cancer cells and have been evaluated against various human cancer cell lines .
Antimicrobial Agents
These compounds have also been found to possess significant antimicrobial properties . They can be used to combat various bacterial and fungal infections .
Analgesic and Anti-inflammatory Agents
1,2,4-triazole derivatives can also act as analgesic and anti-inflammatory agents . They can help in reducing pain and inflammation in the body .
Antioxidant Agents
These compounds can also serve as antioxidants . They can help in neutralizing harmful free radicals in the body, thereby preventing oxidative stress .
Antiviral Agents
1,2,4-triazole derivatives can also be used as antiviral agents . They can inhibit the replication of viruses, thereby helping in the treatment of viral infections .
Enzyme Inhibitors
These compounds can act as enzyme inhibitors . They can inhibit the activity of various enzymes, thereby regulating various biological processes .
Antitubercular Agents
1,2,4-triazole derivatives can also be used as antitubercular agents . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Pesticides and Herbicides
These compounds can also be used as pesticides and herbicides . They can help in controlling pests and weeds, thereby increasing agricultural productivity .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF2N5OS/c20-12-3-1-11(2-4-12)19-25-24-16-7-8-18(26-27(16)19)29-10-17(28)23-15-6-5-13(21)9-14(15)22/h1-9H,10H2,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBKAGVYEBHLDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF2N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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